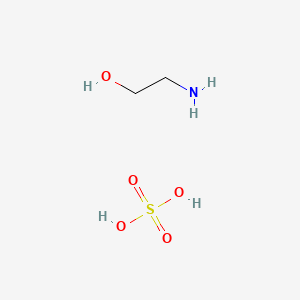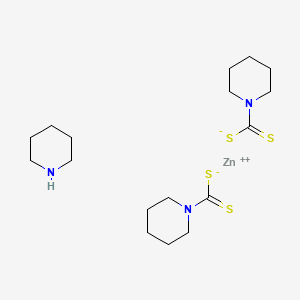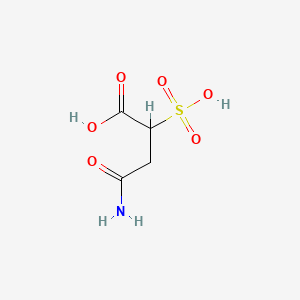
Barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)-: is a derivative of barbituric acid, a compound known for its central role in the synthesis of barbiturate drugs
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with barbituric acid, ethyl iodide, and isopentyl alcohol.
Alkylation: Barbituric acid is first alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Vinylation: The resulting 5-ethylbarbituric acid is then reacted with isopentyl alcohol and a vinylating agent, such as acetylene, under basic conditions to introduce the isopentyloxyvinyl group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups of the barbituric acid core, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry:
Synthesis of Barbiturates: This compound can serve as an intermediate in the synthesis of various barbiturate drugs, which are used as sedatives and anesthetics.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Researchers can use this compound to study the pharmacokinetics and pharmacodynamics of barbiturate derivatives.
Drug Development: It may be explored for its potential therapeutic effects, particularly in the development of new sedative or anticonvulsant drugs.
Industry:
Chemical Manufacturing: It can be used in the production of specialty chemicals and pharmaceuticals.
Material Science:
作用機序
The mechanism of action of barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)-, like other barbiturates, involves interaction with the central nervous system. It likely acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, at the GABA-A receptor. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a sedative effect.
類似化合物との比較
Barbituric Acid: The parent compound, used in the synthesis of various barbiturates.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Secobarbital: Another barbiturate used for its sedative effects.
Uniqueness: Barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)- is unique due to its specific substituents, which can alter its pharmacokinetic properties and potentially its pharmacological effects. The presence of the isopentyloxyvinyl group may enhance its lipophilicity, affecting its absorption and distribution in the body.
This compound’s unique structure and properties make it a valuable subject for further research in various scientific fields.
特性
CAS番号 |
69766-55-8 |
|---|---|
分子式 |
C13H20N2O4 |
分子量 |
268.31 g/mol |
IUPAC名 |
5-ethyl-5-[1-(3-methylbutoxy)ethenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O4/c1-5-13(9(4)19-7-6-8(2)3)10(16)14-12(18)15-11(13)17/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18) |
InChIキー |
YYZIDSMCIRHLEC-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(=C)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)









